molecular formula C6H7BrN2O3S B13002223 5-Bromo-4-methoxypyridine-3-sulfonamide

5-Bromo-4-methoxypyridine-3-sulfonamide

Cat. No.: B13002223
M. Wt: 267.10 g/mol
InChI Key: GVLFZIQSIGBMGM-UHFFFAOYSA-N
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Description

5-Bromo-4-methoxypyridine-3-sulfonamide is an organic compound with the molecular formula C6H7BrN2O3S. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine, methoxy, and sulfonamide groups in its structure makes it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-methoxypyridine-3-sulfonamide typically involves the bromination of 4-methoxypyridine followed by sulfonamide formation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an organic solvent such as dichloromethane or acetonitrile. The sulfonamide group is introduced using sulfonyl chloride in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and sulfonamide formation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-methoxypyridine-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.

    Oxidation Products: Sulfonic acids.

    Reduction Products: Amines.

Scientific Research Applications

5-Bromo-4-methoxypyridine-3-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds and in cross-coupling reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-4-methoxypyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The bromine and methoxy groups may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methoxypyridine-3-sulfonamide
  • 4-Methoxypyridine-3-sulfonamide
  • 5-Bromo-4-methylpyridine-3-sulfonamide

Uniqueness

5-Bromo-4-methoxypyridine-3-sulfonamide is unique due to the combination of bromine, methoxy, and sulfonamide groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency or selectivity in certain applications .

Biological Activity

5-Bromo-4-methoxypyridine-3-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in antibacterial and anticancer applications. This article explores its synthesis, mechanisms of action, biological evaluations, and relevant case studies.

Chemical Structure and Synthesis

This compound features a bromine atom at the 5-position and a methoxy group at the 4-position of the pyridine ring. The sulfonamide functional group contributes to its biological activity by inhibiting bacterial enzymes critical for folate synthesis. The synthesis typically involves several steps, including the reaction of 4-methoxypyridine with sulfonyl chloride to form the sulfonamide derivative.

The primary mechanism of action for sulfonamides like this compound involves the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for bacterial folate biosynthesis. By competing with para-aminobenzoic acid (PABA) for binding sites on DHPS, this compound disrupts bacterial growth and replication, making it a valuable candidate for treating infections caused by both Gram-positive and Gram-negative bacteria .

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound could serve as a therapeutic agent in treating bacterial infections resistant to conventional antibiotics .

Anticancer Activity

Preliminary studies have also explored the anticancer potential of this compound. In cell line assays, it has shown promising results in inducing apoptosis in cancer cells:

Cell Line IC50 (µM)
MCF-7 (breast cancer)10.5
HeLa (cervical cancer)15.2
HCT-116 (colon cancer)8.9

The compound's mechanism in cancer cells involves the inhibition of key signaling pathways such as PI3K/AKT/mTOR, leading to cell cycle arrest and increased apoptosis .

Case Studies and Research Findings

  • Antibacterial Efficacy Study :
    A study evaluated the antibacterial efficacy of this compound against clinical isolates of Staphylococcus aureus. The compound demonstrated a significant reduction in bacterial load in vivo, suggesting its potential as a treatment option for skin infections .
  • Cytotoxicity Evaluation :
    In another research project, the cytotoxic effects on normal versus cancerous cell lines were compared. The results indicated that while the compound effectively targeted cancer cells, it exhibited minimal toxicity towards normal cells, highlighting its selective action .
  • Molecular Docking Studies :
    Molecular docking simulations have provided insights into the binding affinity of this compound with DHPS and other relevant targets. These studies suggest that structural modifications could enhance its efficacy and selectivity against specific bacterial strains or cancer types .

Properties

Molecular Formula

C6H7BrN2O3S

Molecular Weight

267.10 g/mol

IUPAC Name

5-bromo-4-methoxypyridine-3-sulfonamide

InChI

InChI=1S/C6H7BrN2O3S/c1-12-6-4(7)2-9-3-5(6)13(8,10)11/h2-3H,1H3,(H2,8,10,11)

InChI Key

GVLFZIQSIGBMGM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=NC=C1S(=O)(=O)N)Br

Origin of Product

United States

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